3,5-Dichloro-2-(chloromethyl)pyridine
Overview
Description
3,5-Dichloro-2-(chloromethyl)pyridine is a chlorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine atoms in the pyridine ring enhances the compound’s reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2-(chloromethyl)pyridine can be synthesized through several methods. One common approach involves the chlorination of 2-chloromethyl-5-chloropyridine under liquid-phase conditions. This process typically uses chlorine gas as the chlorinating agent and is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination reactors. These reactors are designed to handle the exothermic nature of the chlorination reaction and ensure efficient mixing of reactants. The use of continuous flow reactors can further enhance the production efficiency and yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include less chlorinated or dechlorinated pyridine derivatives.
Scientific Research Applications
3,5-Dichloro-2-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(chloromethyl)pyridine involves its interaction with various molecular targets. The chlorine atoms in the pyridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which enhance its electrophilic nature .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but with different substitution patterns.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a chloromethyl group, leading to different chemical properties and applications.
Uniqueness
3,5-Dichloro-2-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for chemical modifications. The presence of multiple chlorine atoms enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
3,5-dichloro-2-(chloromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDLDSNZQXBKQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285560 | |
Record name | 3,5-Dichloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-56-2 | |
Record name | 3,5-Dichloro-2-(chloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-2-(chloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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